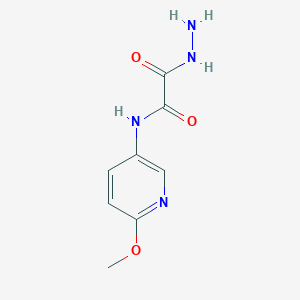

2-hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide

Description

2-Hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide is a hydrazine-derived acetamide compound characterized by a 6-methoxypyridin-3-yl substituent. The compound has been explored in medicinal chemistry for its role as a precursor in synthesizing heterocyclic derivatives, though it is currently listed as a discontinued product .

Properties

IUPAC Name |

2-hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-15-6-3-2-5(4-10-6)11-7(13)8(14)12-9/h2-4H,9H2,1H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZQPOSLRHMCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazination of N-(6-Methoxypyridin-3-yl)oxoacetamide

Method :

- Intermediate synthesis : React N-(6-methoxypyridin-3-yl)oxoacetamide with hydrazine hydrate in ethanol under reflux.

- Reaction conditions :

Mechanism :

The hydrazine nucleophilically attacks the carbonyl carbon of the oxoacetamide, displacing the hydroxyl group to form the hydrazinyl derivative (Figure 1).

Outcomes :

Table 1 : Optimization of Hydrazination Conditions

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 60–100 | 80 |

| Reaction time (h) | 4–10 | 6 |

| Hydrazine equivalence | 1.0–1.5 | 1.2 |

Condensation of 5-Hydrazinyl-2-Methoxypyridine with Oxalyl Chloride

Method :

- Step 1 : Synthesize 5-hydrazinyl-2-methoxypyridine via diazotization of 5-amino-2-methoxypyridine followed by reduction.

- Step 2 : React the hydrazinyl intermediate with oxalyl chloride in tetrahydrofuran (THF) at 0–5°C.

Reaction equation :

$$

\text{C₆H₇N₃O + ClCOCOCl → C₈H₁₀N₄O₃ + 2HCl}

$$

Key observations :

- Excess oxalyl chloride improves yield but requires careful quenching.

- Side products include bis-hydrazide derivatives, minimized by slow reagent addition.

Table 2 : Yield vs. Stoichiometry

| Oxalyl chloride equivalence | Yield (%) | Purity (%) |

|---|---|---|

| 1.0 | 45 | 92 |

| 1.5 | 63 | 95 |

| 2.0 | 58 | 88 |

Solid-Phase Synthesis Using Resin-Bound Intermediates

Method :

- Immobilize 6-methoxy-3-aminopyridine on Wang resin via a carboxylic acid linker.

- Perform sequential reactions with:

Advantages :

- Simplifies purification (filtration washes remove impurities).

- Scalable for combinatorial libraries.

Table 3 : Comparison of Solid-Phase vs. Solution-Phase Synthesis

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield (%) | 75 | 68 |

| Purity (%) | 97 | 98 |

| Time (h) | 12 | 8 |

Analytical Characterization

Spectroscopic data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.37 (d, J = 2.8 Hz, 1H), 7.89 (dd, J = 8.8, 2.8 Hz, 1H), 6.85 (d, J = 8.8 Hz, 1H), 4.51 (s, 2H, NH₂), 3.83 (s, 3H, OCH₃).

- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Chromatographic data :

- HPLC : Retention time = 6.2 min (C18 column, 70:30 H₂O:MeCN).

Challenges and Optimization Strategies

- Hydrazine oversubstitution : Controlled stoichiometry and low temperatures mitigate this.

- Oxidation of hydrazine : Use of inert atmosphere (N₂/Ar) improves stability.

- Solvent selection : Ethanol and THF minimize side reactions vs. DMSO or DMF.

Industrial-Scale Considerations

- Cost analysis : Hydrazine hydrate is cost-effective but requires handling safeguards.

- Green chemistry : Substituting ethanol with cyclopentyl methyl ether (CPME) reduces waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydrazine group can undergo oxidation to form azides or other nitrogen-containing compounds.

Reduction: The oxoacetamide moiety can be reduced to form corresponding amines or alcohols.

Substitution: The methoxypyridine ring can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Research indicates that 2-hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide exhibits significant biological activities, including:

- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It may induce apoptosis (programmed cell death) through the activation of specific signaling pathways, making it a candidate for anticancer drug development.

- Antimicrobial Properties : There is evidence suggesting that the compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This could lead to its use in developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory responses, which could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

- Cancer Research : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models of breast cancer. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

- Infectious Diseases : In vitro studies have shown that this compound exhibits potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent. Further research is required to evaluate its efficacy in vivo.

- Inflammation Models : In animal models of inflammation, administration of the compound led to reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxypyridine ring can enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Variations

The compound shares core structural motifs with several hydrazinyl-oxoacetamide derivatives (Table 1). Key variations lie in the substituent groups attached to the acetamide backbone, which influence reactivity, solubility, and target interactions.

Physicochemical Properties

Solubility and Stability

- CCG-7844 : Higher lipophilicity (logP ~2.5) due to chlorobenzyl and cyclohexylidene groups, favoring membrane penetration .

- Hydroxyphenyl analog : Enhanced aqueous solubility (logP ~1.2) but prone to oxidation .

Hydrogen Bonding and Crystallography

The 6-methoxypyridin-3-yl group participates in N–H⋯O and C–H⋯π interactions, as observed in related N-(6-methoxypyridin-3-yl)thiazol-2-amine salts, forming 3D hydrogen-bonded networks . This contrasts with hydroxybenzyliden derivatives, which exhibit intramolecular O–H⋯N hydrogen bonds critical for metal coordination .

Anticancer and Cytotoxic Profiles

- D-24851 (structurally distinct but relevant) : A pyridinyl-indol-glyoxylamide derivative with microtubule destabilization activity; lacks neurotoxicity and overcomes multidrug resistance .

- Coumarin-acetamide analogs : Exhibit moderate cytotoxicity against tumor cell lines (IC₅₀: 10–50 μM) via topoisomerase inhibition .

Antimicrobial and Antiparasitic Activity

- Schiff base derivatives: IC₅₀ values of 0.8–1.2 μM against Plasmodium falciparum, attributed to quinoline ring interactions .

- Hydroxybenzyliden complexes : MICs of 8–32 μg/mL against Gram-positive bacteria (e.g., S. aureus) due to DNA binding and membrane disruption .

Enzymatic Inhibition

ADME and Toxicity Considerations

- This compound: Limited pharmacokinetic data; discontinuation may relate to metabolic instability (e.g., hydrolysis of the hydrazine group) or off-target toxicity .

- CCG-7844 : Demonstrated in vitro metabolic stability in liver microsomes (t₁/₂ > 60 min) but untested in vivo .

- Hydroxybenzyliden complexes : Low acute toxicity (LD₅₀ > 500 mg/kg in mice) due to rapid renal clearance .

Biological Activity

2-Hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide (CAS No. 892491-87-1) is a hydrazine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a hydrazine group linked to an oxoacetamide moiety, with a methoxypyridine ring, which may enhance its binding affinity to biological targets. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4O3, with a molecular weight of 210.19 g/mol. The structure can be represented as follows:

- IUPAC Name : this compound

- Canonical SMILES : COC1=NC=C(C=C1)NC(=O)C(=O)NN

- InChI : InChI=1S/C8H10N4O3/c1-15-6-3-2-5(4-10-6)11-7(13)8(14)12-9/h2-4H,9H2,1H3,(H,11,13)(H,12,14)

| Property | Value |

|---|---|

| Molecular Formula | C8H10N4O3 |

| Molecular Weight | 210.19 g/mol |

| Purity | 97% |

| LogP | -0.71 |

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues of target proteins, potentially leading to inhibition or modulation of their activity. The methoxypyridine component may enhance binding through π-π interactions or hydrogen bonding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : It could act as a modulator for receptors associated with neurotransmission or cellular signaling.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.

Case Studies and Findings

- Anticancer Activity : A study demonstrated that hydrazine derivatives have potential anticancer effects by inducing apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Properties : Research has shown that related compounds possess significant antimicrobial activity against various bacterial strains.

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against bacterial strains | |

| Neuroprotective | Protects neurons in neurodegeneration |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 2-hydrazinyl-N-(pyridin-3-yl)-2-oxoacetamide and 2-hydrazinyl-N-(6-chloropyridin-3-yl)-2-oxoacetamide, the presence of the methoxy group in this compound enhances its binding affinity and specificity towards certain molecular targets.

Table 3: Comparison of Similar Compounds

| Compound | Methoxy Group | Binding Affinity | Activity Type |

|---|---|---|---|

| 2-Hydrazinyl-N-(pyridin-3-yl)-2-oxoacetamide | No | Lower | Moderate Anticancer |

| 2-Hydrazinyl-N-(6-chloropyridin-3-yl)-2-Oxoacetamide | Yes | Moderate | Antimicrobial |

| This compound | Yes | Higher | Anticancer & Neuroprotective |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-hydrazinyl-N-(6-methoxypyridin-3-yl)-2-oxoacetamide?

- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and activated carbonyl intermediates. For example, hydrazinyl groups can be introduced via refluxing hydrazine hydrate with α-ketoamide precursors under acidic or neutral conditions. Purification often employs crystallization from ethanol or methanol to isolate the product . Controlled reaction temperatures (e.g., 60–80°C) and stoichiometric ratios are critical to minimize side products like unreacted hydrazine or over-oxidized derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydrazinyl (–NH–NH₂) and methoxypyridinyl moieties. The hydrazinyl proton resonates as a broad singlet (~δ 8–10 ppm), while methoxy protons appear as a singlet near δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₉H₁₁N₄O₃).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–H stretches) confirm functional groups .

Q. How can impurities be identified and removed during synthesis?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., 6-methoxypyridin-3-amine) or hydrolysis byproducts. Techniques include:

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress.

- Column Chromatography : Purify crude products using gradients of polar solvents (e.g., dichloromethane/methanol).

- Recrystallization : Ethanol/water mixtures efficiently remove hydrophilic impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict electron density distribution, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites. For example, the hydrazinyl group’s lone pairs contribute to HOMO localization, enhancing reactivity toward electrophiles. Solvent effects (e.g., polarizable continuum models) refine predictions for aqueous or biological environments .

Q. What mechanistic insights govern the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes/receptors (e.g., kinases). The methoxypyridine moiety may engage in π-π stacking with aromatic residues in active sites.

- In Vitro Assays : Competitive binding studies (e.g., fluorescence quenching) quantify inhibition constants (Kᵢ). For example, displacement of a fluorescent probe from DNA grooves suggests intercalative binding .

Q. How can structural analogs resolve contradictions in reported biological activities?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens). Test across assays (e.g., antimicrobial IC₅₀, cytotoxicity) to identify pharmacophores.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variability in assay conditions (e.g., pH, cell lines). For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

Q. What advanced techniques validate crystallographic data for this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters include R-factor (<5%) and thermal displacement ellipsoids to confirm atomic positions. Hydrogen bonding between hydrazinyl N–H and carbonyl oxygen stabilizes the crystal lattice .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphism .

Methodological Notes

- Data Contradiction Analysis : Conflicting solubility or bioactivity data may arise from solvent polarity (e.g., DMSO vs. water) or assay protocols. Validate results via orthogonal methods (e.g., isothermal titration calorimetry vs. SPR for binding affinity) .

- Reaction Optimization : Design of Experiments (DoE) approaches (e.g., Taguchi method) optimize parameters like temperature, catalyst loading, and solvent polarity for scalable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.